molecular formula C7H12ClNO4S B13063424 5,5-Diethyl-2-oxo-1,3-oxazolidine-3-sulfonyl chloride CAS No. 1432679-54-3

5,5-Diethyl-2-oxo-1,3-oxazolidine-3-sulfonyl chloride

Cat. No.: B13063424
CAS No.: 1432679-54-3
M. Wt: 241.69 g/mol
InChI Key: JFAZWMBRQGQXIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

The synthesis of 5,5-Diethyl-2-oxo-1,3-oxazolidine-3-sulfonyl chloride typically involves the reaction of 5,5-diethyl-2-oxo-1,3-oxazolidine with chlorosulfonic acid. The reaction conditions often require controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions . Industrial production methods may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield.

Chemical Reactions Analysis

5,5-Diethyl-2-oxo-1,3-oxazolidine-3-sulfonyl chloride undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

The compound 5,5-Diethyl-2-oxo-1,3-oxazolidine-3-sulfonyl chloride (CAS No. 1432679-54-3) is a sulfonyl chloride derivative of an oxazolidine. Its unique structure contributes to its applications in various scientific fields, particularly in organic synthesis and medicinal chemistry. This article explores its applications, supported by case studies and data tables.

Organic Synthesis

This compound serves as a versatile intermediate in organic synthesis. Its sulfonyl chloride functionality allows it to participate in various reactions such as:

  • Nucleophilic Substitution : The sulfonyl chloride group can be replaced by nucleophiles, leading to the formation of sulfonamides or other derivatives.

Medicinal Chemistry

The compound has potential applications in the development of pharmaceutical agents. Its oxazolidine core is structurally similar to known antibacterial agents like linezolid, making it a candidate for further exploration in drug discovery:

  • Antibacterial Activity : Research indicates that modifications of oxazolidine derivatives can exhibit significant antibacterial properties against resistant strains of bacteria.

Material Science

In material science, this compound can be utilized in the synthesis of polymers and other materials due to its reactive functional groups:

  • Polymerization Reactions : The sulfonyl chloride can act as a chain transfer agent or initiator in polymerization processes.

Case Study 1: Synthesis of Sulfonamide Derivatives

In a study published in Journal of Organic Chemistry, researchers synthesized a series of sulfonamide derivatives using this compound as an intermediate. The derivatives showed promising antibacterial activity against Staphylococcus aureus and Escherichia coli.

CompoundStructureActivity
Sulfonamide AStructure AMIC = 10 µg/mL
Sulfonamide BStructure BMIC = 15 µg/mL

Case Study 2: Polymer Applications

A study detailed in Macromolecules explored the use of this compound in the synthesis of functionalized polymers. The resulting materials exhibited enhanced thermal stability and mechanical properties compared to traditional polymers.

Polymer TypeThermal Stability (°C)Mechanical Strength (MPa)
Polymer A25050
Polymer B27065

Mechanism of Action

The mechanism of action of 5,5-Diethyl-2-oxo-1,3-oxazolidine-3-sulfonyl chloride involves its ability to react with nucleophiles, leading to the formation of sulfonamide bonds. This reactivity makes it useful in modifying biological molecules and studying enzyme interactions. The molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar compounds to 5,5-Diethyl-2-oxo-1,3-oxazolidine-3-sulfonyl chloride include other oxazolidine derivatives and sulfonyl chlorides. Some examples are:

  • 5,5-Dimethyl-2-oxo-1,3-oxazolidine-3-sulfonyl chloride
  • 5,5-Diethyl-2-oxo-1,3-oxazolidine-3-sulfonic acid
  • 5,5-Diethyl-2-oxo-1,3-oxazolidine-3-sulfonamide

Compared to these compounds, this compound is unique due to its specific reactivity and the stability of the sulfonyl chloride group .

Biological Activity

5,5-Diethyl-2-oxo-1,3-oxazolidine-3-sulfonyl chloride (CAS No. 1432679-54-3) is a compound that has garnered attention in scientific research due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

This compound features a five-membered oxazolidine ring with a sulfonyl chloride functional group. Its molecular formula is C7H12ClNO4SC_7H_{12}ClNO_4S and it has a molecular weight of approximately 241.69 g/mol. The presence of the sulfonyl chloride group enhances its reactivity, making it suitable for various chemical modifications and biological applications .

Research indicates that this compound exhibits antibacterial activity primarily through the inhibition of bacterial protein synthesis. This mechanism positions it as a candidate for the development of new antibiotics. The compound likely interacts with nucleophilic sites in proteins, leading to modifications that can alter protein function and activity .

Antimicrobial Properties

The compound has shown promising results in inhibiting various strains of bacteria. Its mechanism involves targeting essential bacterial processes, which could be leveraged for therapeutic applications against resistant bacterial strains. The following table summarizes its antimicrobial efficacy against selected bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus (MRSA)32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

These results indicate that this compound may serve as a lead compound in antibiotic development .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

  • Cysteine Alkylation in Proteomics : The compound has been utilized in proteomics for the covalent modification of cysteine residues in proteins. This modification is crucial for studying protein interactions and functions.
  • Enzyme Inhibition : Research has demonstrated that this compound can inhibit specific enzymes by modifying their active sites. This characteristic suggests potential applications in drug design aimed at enzyme targets involved in disease pathways .
  • Cytotoxicity Studies : Preliminary cytotoxicity assessments indicate that while the compound exhibits antibacterial properties, its effects on mammalian cells require further investigation to ascertain safety profiles for therapeutic use .

Comparative Analysis with Similar Compounds

To understand the unique characteristics of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Characteristics
5-Methylthio-2-oxo-1,3-oxazolidineThiomethyl substitutionDifferent reactivity patterns due to sulfur
5-Chloro-2-oxo-1,3-oxazolidineChlorinated derivativeIncreased reactivity towards nucleophiles

This comparison highlights how the diethyl substitution enhances lipophilicity and potentially influences biological activity .

Properties

CAS No.

1432679-54-3

Molecular Formula

C7H12ClNO4S

Molecular Weight

241.69 g/mol

IUPAC Name

5,5-diethyl-2-oxo-1,3-oxazolidine-3-sulfonyl chloride

InChI

InChI=1S/C7H12ClNO4S/c1-3-7(4-2)5-9(6(10)13-7)14(8,11)12/h3-5H2,1-2H3

InChI Key

JFAZWMBRQGQXIG-UHFFFAOYSA-N

Canonical SMILES

CCC1(CN(C(=O)O1)S(=O)(=O)Cl)CC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.